molecular formula C7H14N2 B12107793 1-Methyloctahydropyrrolo[3,2-b]pyrrole

1-Methyloctahydropyrrolo[3,2-b]pyrrole

Cat. No.: B12107793
M. Wt: 126.20 g/mol
InChI Key: CGRGBDDHYJFITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Pyrrole (B145914) Scaffolds in Medicinal Chemistry and Materials Science

Fused pyrrole systems, including the pyrrolo[3,2-b]pyrrole (B15495793) core, are of paramount importance in both medicinal chemistry and materials science due to their unique structural and electronic properties.

In medicinal chemistry , these scaffolds are integral to the design of therapeutic agents. nih.gov Pyrrole and its fused derivatives are found in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov Their ability to interact with various biological targets makes them privileged structures in drug discovery. nih.gov For instance, compounds incorporating fused pyrrole motifs have been investigated as potent anticancer agents that can inhibit tubulin polymerization, a critical process in cell division. mdpi.com The structural rigidity and planar nature of many aromatic fused pyrroles allow them to function as effective pharmacophores, binding to enzymes and receptors. This has led to the development of drugs for a range of diseases. nih.govnih.gov The search for new anti-inflammatory drugs with fewer side effects is a major challenge, and fused pyrrole derivatives have shown promise as selective inhibitors of enzymes like COX-2. nih.gov

In materials science , the electron-rich nature of the aromatic pyrrolo[3,2-b]pyrrole core makes it an excellent component for organic electronic materials. researchgate.net These scaffolds have been utilized as electron donor moieties in the construction of functional dyes and semiconductors. researchgate.net Their inherent π-conjugation and favorable electronic properties are key to their application in organic solar cells, where they can serve as the central core of electron-donor molecules. nih.gov Furthermore, derivatives of pyrrolo[3,2-b]pyrrole have been synthesized to create materials with strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov Researchers have also developed pyrrolo[3,2-b]pyrrole-based materials that exhibit aggregation-induced emission (AIE), a phenomenon with applications in sensors and optoelectronics. researchgate.net The versatility of these scaffolds also extends to the fabrication of polymer-coated materials for applications such as neural tissue engineering. mdpi.com

Overview of the Pyrrolo[3,2-b]pyrrole Core Structure and its Derivatization Potential

The fundamental pyrrolo[3,2-b]pyrrole structure consists of two five-membered, nitrogen-containing pyrrole rings fused along one of their carbon-carbon bonds. The aromatic version of this core, 1,4-dihydropyrrolo[3,2-b]pyrrole, is the most extensively studied member of this family and is noted for being one of the most electron-rich simple aromatic heterocycles. nih.govresearchgate.net

The derivatization potential of the pyrrolo[3,2-b]pyrrole scaffold is vast, allowing for fine-tuning of its chemical and physical properties. The nitrogen and carbon atoms of the rings serve as sites for chemical modification.

N-Substitution: The nitrogen atoms can be functionalized with a variety of substituents, such as aryl or alkyl groups. This modification significantly influences the molecule's solubility, electronic properties, and solid-state packing.

C-Substitution: The carbon positions on the pyrrole rings are amenable to electrophilic aromatic substitution, enabling the introduction of a wide range of functional groups. nih.gov This allows for the extension of the π-conjugated system, which is crucial for applications in organic electronics. nih.gov

Multicomponent reactions have been developed for the efficient synthesis of tetraaryl-pyrrolo[3,2-b]pyrroles, demonstrating the scaffold's high capacity for diversification. researchgate.net These synthetic strategies provide access to a broad library of derivatives with tailored optical and electrochemical properties. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO energy levels, which is critical for designing materials for organic solar cells. nih.gov The synthesis of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) further illustrates the chemical tractability of the core structure. rsc.orgresearchgate.net

The table below summarizes key properties of the parent aromatic scaffold and examples of its derivatives.

Property1,4-Dihydropyrrolo[3,2-b]pyrroleTetraaryl-substituted DerivativesPyrrolo[3,2-b]pyrrole-1,4-diones
Nature Highly electron-rich aromatic heterocycle nih.govresearchgate.netVaried electronic properties based on aryl groups researchgate.netElectron-deficient core rsc.orgresearchgate.net
Key Feature Strong fluorescence in solution and solid state nih.govHigh thermal stability, suitable for organic electronics nih.govWeakly luminescent, potential for non-radiative decay pathways rsc.org
Primary Application Area Core for fluorescent dyes and organic semiconductors nih.govElectron-donor materials in organic solar cells nih.govBuilding blocks for electronic materials rsc.orgresearchgate.net

Contextualization of 1-Methyloctahydropyrrolo[3,2-b]pyrrole within the Pyrrolo[3,2-b]pyrrole Family and Saturated Analogues

This compound represents the fully saturated, or perhydrogenated, analogue of the pyrrolo[3,2-b]pyrrole core structure. The "octahydro" prefix indicates that eight hydrogen atoms have been added to the aromatic bicyclic system, eliminating all double bonds within the rings and resulting in a flexible, three-dimensional aliphatic structure. The "1-methyl" designation specifies that a methyl group is attached to one of the nitrogen atoms.

In contrast to the extensively studied planar and aromatic 1,4-dihydropyrrolo[3,2-b]pyrroles, specific research and detailed findings on this compound are not widely documented in publicly available literature. Its properties can be inferred by comparing it to its aromatic counterparts and other saturated nitrogen-containing heterocyclic scaffolds.

The key distinctions are highlighted in the table below:

FeatureAromatic 1,4-Dihydropyrrolo[3,2-b]pyrroleSaturated this compound
Structure Planar, rigid, aromaticNon-planar, flexible, aliphatic
Electronic Properties π-conjugated, electron-rich systemSaturated, lacks π-conjugation
Reactivity Undergoes electrophilic aromatic substitutionExhibits reactivity typical of secondary and tertiary amines
Potential Applications Organic electronics, fluorescent materials researchgate.netnih.govChiral ligands, building blocks in medicinal chemistry

The saturation of the pyrrole rings to form a pyrrolidine-like structure fundamentally alters the molecule's characteristics. nih.gov While the aromatic system's value lies in its electronic properties, the value of the saturated analogue likely resides in its stereochemistry and its utility as a scaffold in medicinal chemistry. Saturated nitrogen heterocycles are common motifs in natural products and pharmaceuticals. The presence of multiple stereocenters in the octahydropyrrolo[3,2-b]pyrrole (B8808959) core makes it an attractive candidate for the synthesis of chiral ligands or as a constrained diamine scaffold in drug design. The methyl group on the nitrogen would influence its basicity and nucleophilicity.

While the aromatic pyrrolo[3,2-b]pyrroles are foundational to a class of functional materials, their saturated derivative, this compound, belongs to a different domain of chemical space, one that is more relevant to the construction of complex, three-dimensional molecules for applications in asymmetric synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4-methyl-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole

InChI

InChI=1S/C7H14N2/c1-9-5-3-6-7(9)2-4-8-6/h6-8H,2-5H2,1H3

InChI Key

CGRGBDDHYJFITK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C1CCN2

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Pathways for Pyrrolo 3,2 B Pyrrole Derivatives

Established Synthetic Routes for the Pyrrolo[3,2-b]pyrrole (B15495793) Core

The foundational pyrrolo[3,2-b]pyrrole skeleton is a subject of significant interest in organic synthesis due to its unique electronic and photophysical properties. researchgate.net The development of efficient synthetic routes to this core structure has been a key focus of chemical research.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering high atom economy and molecular diversity from simple starting materials. bohrium.com These reactions, where three or more reactants combine in a single step, are particularly effective for the synthesis of complex heterocyclic systems like pyrrolo[3,2-b]pyrroles. bohrium.comrsc.org

A prominent multicomponent reaction for the synthesis of the pyrrolo[3,2-b]pyrrole core involves the condensation of aromatic aldehydes, aromatic amines, and butane-2,3-dione (also known as diacetyl). researchgate.netrsc.orgresearchgate.net This reaction typically leads to the formation of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.orgresearchgate.net The versatility of this method allows for the incorporation of a wide range of substituents on the aromatic rings, enabling the fine-tuning of the resulting molecule's properties. researchgate.netnih.gov The use of toluene as a co-solvent has been shown to be a significant improvement in this reaction, facilitating both the dissolution of the aldehyde and the initiation of the reaction. researchgate.net

The efficiency of the aforementioned multicomponent reaction is significantly enhanced by the use of catalysts. While various Lewis acids such as p-toluenesulfonic acid and other iron(III) salts (ferric chloride, ferric triflate) can be used, iron(III) perchlorate has been identified as a particularly effective catalyst. researchgate.netnih.gov The use of iron(III) perchlorate can lead to yields as high as 77% for the synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.orgresearchgate.net This catalytic system has also expanded the scope of the reaction to include 5-membered heterocyclic aldehydes like those derived from furan, thiophene (B33073), and thiazole. rsc.orgresearchgate.net Other metal salts, including those of vanadium, niobium, cerium, and manganese, have also been found to facilitate this transformation, though iron salts remain the most efficient. nih.gov

AldehydeAmineCatalystSolventYield (%)Reference
BenzaldehydeAnilineIron(III) perchlorateToluene/Acetic Acid69 nih.gov
4-NitrobenzaldehydeAnilineIron(III) perchlorate-77 rsc.orgresearchgate.net
Furan-2-carbaldehydeAnilineIron(III) perchlorate-- rsc.orgresearchgate.net
2-BromobenzaldehydeAnilineIron(III) perchlorateToluene/Acetic Acid- nih.gov

This table presents a selection of reported reaction conditions and yields for the synthesis of tetraarylpyrrolo[3,2-b]pyrroles.

Cyclization Strategies from Precursors

Another important approach to the pyrrolo[3,2-b]pyrrole core involves the cyclization of appropriately substituted precursor molecules. This can include intramolecular reactions of substituted pyrroles to form the fused bicyclic system. beilstein-journals.org For instance, N-alkyne-substituted pyrrole (B145914) derivatives can undergo nucleophilic or electrophilic cyclization to form fused heterocyclic systems. beilstein-journals.org While this specific example leads to pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones, the underlying principle of intramolecular cyclization is a key strategy in heterocyclic synthesis. beilstein-journals.org

Domino Reactions

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. This approach offers a highly efficient route to complex molecules. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction, showcasing the power of this strategy in constructing fused heterocyclic systems. beilstein-journals.orgnih.gov While this example does not directly yield the pyrrolo[3,2-b]pyrrole core, it demonstrates the potential of domino reactions in synthesizing related fused pyrrole structures.

Targeted Synthesis of Saturated and N-Methylated Pyrrolo[3,2-b]pyrrole Systems

The synthesis of saturated and N-methylated derivatives such as 1-Methyloctahydropyrrolo[3,2-b]pyrrole presents a different set of challenges compared to the synthesis of their aromatic counterparts. The established multicomponent reactions are geared towards producing highly conjugated, aromatic systems. Therefore, obtaining the saturated octahydropyrrolo[3,2-b]pyrrole (B8808959) core likely requires a subsequent reduction step of the aromatic pyrrolo[3,2-b]pyrrole.

A plausible synthetic route would involve the catalytic hydrogenation of a pre-formed pyrrolo[3,2-b]pyrrole. This would reduce the two pyrrole rings to their corresponding pyrrolidine rings, resulting in the octahydropyrrolo[3,2-b]pyrrole skeleton.

Once the saturated core is obtained, N-methylation can be achieved through standard synthetic procedures. The octahydropyrrolo[3,2-b]pyrrole possesses two secondary amine functionalities, which can be methylated. To achieve mono-N-methylation to yield this compound, careful control of reaction conditions and stoichiometry of the methylating agent would be necessary. Common methylating agents include methyl iodide or dimethyl sulfate in the presence of a base.

Alternatively, the synthesis of N-methylpyrrole itself can be achieved through the reaction of succinaldehyde with an organic solution of methylamine and an alkali. google.com This suggests that a modified multicomponent reaction using aliphatic amines and dicarbonyl compounds might offer a more direct route to saturated N-substituted pyrrolo[3,2-b]pyrrole systems, though this area remains less explored compared to the synthesis of the aromatic derivatives.

Approaches for Octahydropyrrolo[3,2-b]pyrrole Scaffolds

The construction of the foundational octahydropyrrolo[3,2-b]pyrrole ring system can be approached through the synthesis of its unsaturated precursor, the 1,4-dihydropyrrolo[3,2-b]pyrrole core, followed by a reduction step.

A prominent method for synthesizing the unsaturated scaffold is an iron(III)-catalyzed multicomponent reaction. rsc.org This reaction involves the condensation of primary aromatic amines, aromatic aldehydes, and biacetyl to yield 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org The use of iron(III) perchlorate as a catalyst has proven effective, providing yields up to 77%. rsc.org This methodology is versatile, accommodating various 5-membered heterocyclic aldehydes, including those derived from furan, thiophene, and thiazole. rsc.org

Once the 1,4-dihydropyrrolo[3,2-b]pyrrole precursor is obtained, a subsequent reduction is necessary to yield the saturated octahydropyrrolo[3,2-b]pyrrole scaffold. While specific literature on the reduction of this exact system is sparse, standard catalytic hydrogenation methods are applicable. Conditions typically involve hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The choice of catalyst, solvent, pressure, and temperature would be critical to achieve complete saturation of the pyrrole rings without causing hydrogenolysis of other functional groups.

Alternative approaches often employed for constructing similar fused pyrrolidine systems include intramolecular cycloaddition reactions. For instance, the related octahydropyrrolo[3,4-b]pyrrole isomer has been synthesized enantiopurely via an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide. nih.gov This strategy, which involves the condensation of an N-substituted glycine with a chiral aldehyde, could potentially be adapted to form the [3,2-b] scaffold by carefully designing the starting materials. nih.gov

Regioselective N-Methylation and Substitution Methodologies

The octahydropyrrolo[3,2-b]pyrrole scaffold possesses two secondary amine nitrogens, making regioselective functionalization, such as the introduction of a single methyl group to form this compound, a significant challenge. Achieving selectivity requires overcoming the potential for di-methylation or the formation of a mixture of constitutional isomers.

Standard N-methylation procedures for secondary amines often utilize reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. A common procedure for N-methylating a simple pyrrole involves using methyl iodide with sodium hydroxide in dimethyl sulfoxide (DMSO). chemicalbook.com However, in a bicyclic system with two reactive sites, such methods are likely to yield a mixture of products.

To achieve regioselectivity, several strategies can be considered:

Protecting Group Strategy: One of the nitrogen atoms could be selectively protected with a suitable protecting group (e.g., Boc, Cbz). The remaining free secondary amine can then be methylated. Subsequent removal of the protecting group would yield the desired mono-methylated product. The choice of protecting group and the conditions for its introduction and removal would be crucial to ensure selectivity and high yields.

Steric Hindrance: If the two nitrogen atoms are in sterically distinct environments, a bulky methylating agent might preferentially react at the less hindered position. Conversely, the inherent structure of the bicyclic system might already confer some degree of steric differentiation between the N1 and N4 positions.

Reductive Amination: This powerful C-N bond-forming reaction represents another viable route. harvard.edu It involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced. harvard.edu To introduce a methyl group, formaldehyde would be the carbonyl component. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they are mild and selective for reducing the iminium ion in the presence of the aldehyde. harvard.edu For the octahydropyrrolo[3,2-b]pyrrole scaffold, controlling the stoichiometry of formaldehyde and the reducing agent could potentially favor mono-methylation.

The table below summarizes common reagents used in reductive amination protocols.

Carbonyl SourceReducing AgentTypical Conditions
FormaldehydeSodium TriacetoxyborohydrideAcetic acid, Dichloroethane (DCE)
FormaldehydeSodium CyanoborohydrideMethanol, pH control (6-7)
FormaldehydeHydrogen (H₂) / Metal CatalystPd/C, PtO₂, Raney Ni
ParaformaldehydePhenylsilane / Dibutyltin dichlorideToluene, heat

Data sourced from general reductive amination procedures. harvard.eduorganic-chemistry.org

Advanced Synthetic Techniques and Stereochemical Control

The synthesis of enantiomerically pure this compound is essential for applications where specific stereochemistry is required. Several asymmetric synthesis strategies can be envisioned:

Chiral Starting Materials: A straightforward approach involves using a chiral precursor that contains the necessary stereocenters. For example, amino acids or their derivatives can serve as valuable chiral building blocks. Syntheses of related bicyclic amino acids have been achieved starting from carbohydrates like D-mannose. nih.gov

Asymmetric Cycloaddition: As mentioned previously, intramolecular [3+2] dipolar cycloadditions have been successfully used to prepare the enantiopure octahydropyrrolo[3,4-b]pyrrole isomer. nih.gov This reaction proceeds by generating an azomethine ylide which then cyclizes. The use of a chiral auxiliary or a chiral ligand on a metal catalyst can induce high levels of stereocontrol, leading to a single diastereoisomer. nih.gov

Chiral Resolution: A classical method involves synthesizing the target compound as a racemic mixture and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid) followed by fractional crystallization.

For the production of significant quantities of pyrrolo[3,2-b]pyrrole derivatives for research, scalable synthetic routes are necessary. The iron(III)-catalyzed multicomponent synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles is a promising starting point for large-scale preparations. rsc.org This method has been optimized to allow for the synthesis of these heterocycles in amounts exceeding 10 grams per batch without a significant decrease in yield. researchgate.net

The key features of this scalable synthesis are:

Catalyst: Iron salts, particularly iron(III) perchlorate (Fe(ClO₄)₃·H₂O), are efficient and cost-effective catalysts for this transformation. researchgate.net

One-Pot Procedure: The multicomponent nature of the reaction simplifies the process, reducing the number of isolation and purification steps.

Versatility: The method is compatible with a range of starting materials, allowing for the synthesis of a library of derivatives. researchgate.net

Following the large-scale synthesis of the unsaturated precursor, a robust and scalable reduction protocol would be required to produce the octahydropyrrolo[3,2-b]pyrrole scaffold in large quantities. Catalytic hydrogenation is generally well-suited for industrial and large-scale laboratory applications due to its efficiency and the relative ease of removing the heterogeneous catalyst by filtration.

Reactivity and Functionalization of the Pyrrolo[3,2-b]pyrrole System

The reactivity of the pyrrolo[3,2-b]pyrrole system is highly dependent on its degree of saturation. The aromatic 1,4-dihydropyrrolo[3,2-b]pyrrole core is known to be electron-rich. nih.gov

For the fully saturated octahydropyrrolo[3,2-b]pyrrole scaffold, the reactivity is characteristic of a saturated bicyclic aliphatic amine. Oxidation reactions would likely target the nitrogen atoms or the adjacent α-carbon atoms.

N-Oxidation: The lone pairs on the nitrogen atoms can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

C-H Oxidation: The C-H bonds alpha to the nitrogen atoms are activated towards oxidation. Controlled oxidation could potentially lead to the formation of lactams or other functionalized derivatives. The oxidation of simple pyrroles can lead to a variety of products, including pyrrolinones and maleimides, depending on the oxidant and reaction conditions. nih.govresearchgate.net While the saturated system lacks the aromatic ring, the inherent reactivity of the pyrrolidine rings suggests that similar transformations could be possible under controlled conditions, potentially leading to the introduction of carbonyl groups within the bicyclic framework.

The table below lists common oxidizing agents and their potential products when reacting with saturated amines or related heterocycles.

Oxidizing AgentPotential Product(s)
Hydrogen Peroxide (H₂O₂)N-Oxides
meta-Chloroperoxybenzoic acid (m-CPBA)N-Oxides
Potassium Permanganate (KMnO₄)C-H oxidation, potentially leading to lactam formation
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Dehydrogenation, oxidation of adjacent alkyl groups

This table represents potential reactivity based on general principles of amine and pyrrole chemistry. nih.gov

Reduction Reactions and Derivative Formation

The transformation of the aromatic pyrrolo[3,2-b]pyrrole scaffold into its saturated or partially saturated derivatives, such as octahydropyrrolo[3,2-b]pyrrole, involves specific reduction methodologies. These reactions alter the electronic and structural properties of the core system, providing access to a different chemical space.

Reduction of Substituents: Functional groups attached to the pyrrolo[3,2-b]pyrrole core can be selectively reduced without altering the aromaticity of the central scaffold. A notable example is the reduction of nitroaryl substituents. The reduction of 2,5-bis(2-nitrophenyl)pyrrolo[3,2-b]pyrrole derivatives can be achieved using sodium borohydride (NaBH₄) in the presence of a nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) catalyst. This process efficiently converts the nitro groups to amino groups, which can serve as handles for further derivatization. acs.org

Reduction of the Heterocyclic Core: The pyrrole ring itself is susceptible to reduction to form pyrrolines (dihydropyrroles) and pyrrolidines (tetrahydropyrroles). wikipedia.orgnih.gov While specific protocols for the complete reduction of the 1,4-dihydropyrrolo[3,2-b]pyrrole core to the octahydro- stage are specialized, general methods for pyrrole reduction are applicable. Catalytic hydrogenation is a common method for such transformations. For instance, dihydropyrroles can be reduced to pyrrolidines using reagents like diisobutylaluminium hydride (DIBAL-H). nih.gov The choice of catalyst and reaction conditions is crucial to control the degree of saturation.

Reaction Type Reagents and Conditions Product Type Reference
Nitro Group ReductionNaBH₄, Ni(OAc)₂·4H₂O, MeOH/THFAmino-substituted pyrrolo[3,2-b]pyrrole acs.org
Core Reduction (General)Catalytic Hydrogenation, DIBAL-HPyrrolidines, Pyrrolines wikipedia.orgnih.gov

Substitution Reactions for Scaffold Modification

Modification of the pyrrolo[3,2-b]pyrrole scaffold through substitution reactions is a key strategy for fine-tuning its chemical and photophysical properties. The electron-rich nature of the pyrrole rings generally directs electrophilic substitutions to the α-positions (C2/C5) and β-positions (C3/C6). wikipedia.org

Halogenation: The pyrrolo[3,2-b]pyrrole core can be halogenated to provide precursors for cross-coupling reactions. Halogenating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) can introduce bromine atoms at the 3- and 6-positions of the tetraarylpyrrolo[3,2-b]pyrrole (TAPP) scaffold. These di-halogenated derivatives are valuable intermediates. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly effective for introducing additional aryl or heteroaryl substituents onto the scaffold. For example, 3,6-dibromo substituted TAPPs react with various boronic acids in the presence of a palladium catalyst to yield more complex, sterically hindered derivatives. researchgate.net This method allows for the systematic extension of the π-system and modulation of the molecule's electronic properties.

Reaction Reagents Position of Substitution Purpose Reference
BrominationN-Bromosuccinimide (NBS)3 and 6Preparation for cross-coupling researchgate.net
Suzuki CouplingAryl Boronic Acids, Pd(PPh₃)₂Cl₂3 and 6Introduction of aryl groups researchgate.net
General Electrophilic SubstitutionHNO₃/Ac₂O, Py·SO₃, NCSC2, C3, C5, C6Functionalization wikipedia.org

Construction of Extended π-Conjugated Systems and Ladder-Type Heterocycles

The planar and rigid structure of the pyrrolo[3,2-b]pyrrole core makes it an excellent building block for the synthesis of ladder-type heteroacenes and other extended π-conjugated systems. These materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgacs.org

A powerful strategy for creating these fused structures is through intramolecular direct arylation. This approach involves the synthesis of a pyrrolo[3,2-b]pyrrole derivative pre-functionalized with aryl groups bearing halogen atoms (e.g., bromine or chlorine) at positions suitable for cyclization. acs.orgnih.gov

For instance, 1,4-dihydropyrrolo[3,2-b]pyrroles substituted with 2-haloanilines can be synthesized. Subsequent treatment with a palladium catalyst induces a double intramolecular C-H/C-X coupling, effectively "stitching" the peripheral aryl rings to the central core. acs.orgnih.gov This method has been used to create planarized, ladder-type heteroacenes with up to 14 conjugated rings. acs.orgacs.org These rigid, planar molecules often exhibit strong fluorescence and unique optoelectronic properties. acs.orgresearchgate.net

Another approach involves the acid-induced intramolecular electrophilic coupling of precursors containing aromatic methyl sulfoxides, which enables regioselective ring closure to form ladder-type heteroacenes containing both pyrrole and thiophene rings. nih.gov

Synthetic Strategy Key Precursor Catalyst/Reagent Resulting Structure Reference
Double Intramolecular Direct ArylationPyrrolopyrrole with ortho-haloaryl groupsPalladium catalystLadder-type quinoline-fused pyrrolopyrroles (QFPPs) acs.org
Intramolecular Electrophilic CouplingAromatic methyl sulfoxidesTriflic acidLadder-type heteroacenes with thiophene units nih.gov
B/N Doping and CyclizationN/ADichlorophenylboraneDoubly B/N-doped, ladder-type pyrrolopyrroles acs.orgresearchgate.net

Theoretical and Computational Chemistry Investigations of Pyrrolo 3,2 B Pyrrole Derivatives

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in understanding the structure-property relationships of pyrrolo[3,2-b]pyrrole (B15495793) derivatives. These computational methods allow for the detailed examination of both ground and excited state geometries, which are crucial for interpreting their electronic behavior.

The geometry of the pyrrolo[3,2-b]pyrrole core and the orientation of its substituents are key determinants of its electronic properties. X-ray crystallography and computational modeling of various tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs) reveal that while the central pyrrolo[3,2-b]pyrrole unit is typically planar, the aryl substituents at the nitrogen and carbon positions are twisted out of this plane. nih.gov

For instance, in one TAPP derivative, the dihedral angle between the aryl rings at positions 2 and 5 and the heterocyclic core was found to be 35.6 degrees. nih.gov In another set of derivatives, these angles were in the range of 35–50°. nih.gov The N-aryl rings also exhibit significant torsion, with calculated dihedral angles of around 45.8 degrees relative to the core. nih.gov Despite these non-planar arrangements, strong electronic communication between the substituents and the electron-rich core is maintained. nih.govresearchgate.net

Systematic computational studies have shown a tendency for these types of molecules to become more planar in the excited state. researchgate.net Calculations also predict that increasing the planarity of the molecule, for example by removing N-aryl substituents, can lead to an enhancement of certain photophysical properties. nih.govresearchgate.net

Table 1: Calculated Dihedral Angles in Pyrrolo[3,2-b]pyrrole Derivatives

Derivative TypeSubstituent PositionDihedral Angle (°)Reference
Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (TAPP)2,5-Aryl rings vs. core35.6 nih.gov
TAPP2,5-Aryl rings vs. core35-50 nih.gov
TAPPN-Aryl rings vs. core45.8 nih.gov
TAPP with N-phenyl ringsN-Phenyl rings vs. core54-69 nih.gov
BN-embedded TAPP (crystal structure)Pyridine (B92270) rings vs. core5 nih.gov

The photophysical behavior of pyrrolo[3,2-b]pyrrole derivatives is governed by the nature and energy ordering of their electronic excited states. Small structural modifications can lead to significant changes in these properties, sometimes causing a reversal in the energy ordering of excited states with different parities. rsc.org

For many centrosymmetric, quadrupolar derivatives, the lowest energy singlet excited state (S1) is one-photon allowed and responsible for fluorescence, while a higher-energy excited state (often S2 or S4) is two-photon allowed. nih.govrsc.org For example, in a quadrupolar derivative with dicyanovinylidene groups, quantum-chemical calculations revealed that two-photon absorption corresponds to a transition to the S4 excited state, explaining the large energy separation between one-photon and two-photon absorption peaks. nih.gov In other derivatives, the S2 or S3 states were identified as being two-photon active. nih.gov

Time-dependent density functional theory (TD-DFT) calculations on pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives predicted that the transition from the ground state (S0) to the first singlet excited state (S1) is optically forbidden due to the molecule's centrosymmetric geometry. researchgate.netrsc.org This prediction is consistent with experimental observations of weak luminescence in these compounds. researchgate.netrsc.org The presence of a long-lived triplet state has also been identified as a non-radiative decay pathway for the excited state in these systems. researchgate.netrsc.org

Spectroscopic Property Prediction and Rationalization

Computational chemistry plays a vital role in predicting and explaining the spectroscopic properties of pyrrolo[3,2-b]pyrrole derivatives, from their linear absorption and emission to their nonlinear optical responses.

TD-DFT is a widely used method to model the optical properties of pyrrolo[3,2-b]pyrrole derivatives, and the results often show good agreement with experimental data. nih.govrsc.org These calculations can accurately predict absorption and emission wavelengths and provide insights into the nature of the electronic transitions.

For instance, TD-DFT calculations have been used to understand the intramolecular charge-transfer (ICT) characteristics of these molecules. In unsymmetrical derivatives, the position of an electron-donating group was shown to significantly affect the absorption wavelength, a phenomenon explained by the efficiency of the donor-π-acceptor structure in facilitating ICT. rsc.org For other derivatives, the lowest absorption band is assigned to an S0 → S1 transition involving ICT from the central pyrrolo[3,2-b]pyrrole unit to peripheral groups. researchgate.net TD-DFT calculations on B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles have been shown to reproduce experimental trends, including one- and two-photon absorption, in a nearly quantitative manner. nih.govrsc.org

The pyrrolo[3,2-b]pyrrole core is an excellent building block for molecules with large two-photon absorption (2PA) cross-sections (σ₂ₚₐ). nih.govresearchgate.net Quantum-chemical calculations are in agreement with experimental findings that show large σ₂ₚₐ values, typically in the range of 10²–10³ GM, for quadrupolar derivatives. nih.govresearchgate.netresearchgate.net

Table 2: Experimental and Theoretical 2PA Properties of Selected Pyrrolo[3,2-b]pyrrole Derivatives

Derivative TypePeak 2PA Wavelength (nm)Max. 2PA Cross-Section (GM)Key Computational InsightReference
Phenylethynyl π-extended~750800–1000- nih.gov
Dicyanoethenyl-containing680~1300TPA occurs to S4 excited state, explaining large OPA/TPA energy separation. nih.gov
Quadrupolar A-D-A type650-700100–10002PA corresponds to a two-photon allowed, one-photon forbidden transition. nih.gov
π-Expanded B/N-doped~760~2400TD-DFT reproduces experimental trends quantitatively. rsc.org

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Solvatofluorochromism, the change in fluorescence color with solvent polarity, is a prominent feature of many pyrrolo[3,2-b]pyrrole derivatives. Computational modeling helps to rationalize these effects, which are often tied to changes in the charge distribution upon excitation.

For example, a derivative with two 4-nitrophenyl substituents at the 2- and 5-positions exhibits a very strong solvatofluorochromic effect, with a high fluorescence quantum yield in nonpolar cyclohexane (B81311) (0.96) that vanishes in polar DMSO. nih.govresearchgate.netnih.gov This is indicative of a highly polar excited state that is stabilized by polar solvents, which promotes non-radiative decay pathways.

In another study of an unsymmetrical derivative, the molecule showed solvatochromic fluorescence, shifting from 393 nm in n-hexane to 446 nm in acetonitrile, consistent with a charge-transfer character in the excited state. rsc.org A particularly interesting case is a pyrrolo[3,2-b]pyrrole–diketopyrrolopyrrole hybrid that displays bidirectional solvatofluorochromism. researchgate.net In this system, the fluorescence first red-shifts with increasing solvent polarity and then blue-shifts as the polarity increases further. This complex behavior is attributed to the solvent's influence on the energy level of a charge-transfer state. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational methods are pivotal in mapping the complex energy landscapes of chemical reactions, identifying intermediates, and determining the structures of transition states. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are often characterized by intricate mechanistic pathways. For instance, the synthesis of tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) can be achieved through acid-catalyzed multicomponent reactions. bioinformation.net Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to elucidate the step-by-step mechanism of such transformations. These calculations can help in understanding the role of the catalyst, the sequence of bond formations, and the factors controlling the regioselectivity of the reaction. While a specific study on 1-methyloctahydropyrrolo[3,2-b]pyrrole is absent, the principles of using computational chemistry to unravel MCRs are well-established for related heterocyclic systems.

The identification and characterization of transition states are fundamental to understanding reaction kinetics. Computational chemistry provides a means to locate these high-energy structures on the potential energy surface. For example, in the synthesis of pyrrolo[3,2-b]pyrrole derivatives through cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with dipolarophiles, transition state analysis can reveal the origins of stereoselectivity and regioselectivity. rsc.org By calculating the activation energies for different possible pathways, chemists can predict the most likely outcome of a reaction. These theoretical predictions can then be validated by experimental results, providing a comprehensive understanding of the transformation.

Molecular Dynamics and Docking Simulations for Biological Interactions

Molecular modeling techniques, including molecular dynamics (MD) and docking simulations, are invaluable in the field of medicinal chemistry for predicting how a molecule will interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a particular receptor. For various pyrrole-based compounds, docking studies have been successfully employed to predict their interaction with biological targets like the human epidermal growth factor receptor 2 (HER2). bioinformation.net These studies can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. The binding affinity is often expressed as a docking score, which can be used to rank different compounds.

Table 1: Illustrative Data from Molecular Docking Studies of Pyrrole (B145914) Derivatives (Note: This table is a generalized representation based on available data for various pyrrole derivatives and does not represent specific data for this compound)

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Pyrrolo[2,3-d]pyrimidines VEGFR-2 -8.5 to -10.2 Cys919, Asp1046, Glu885
Pyrrolomycins SrtA -6.7 to -7.9 Cys184, Arg197

Beyond predicting binding affinity, computational models can provide a detailed picture of how a ligand interacts within the active site of an enzyme. nih.gov This information is crucial for structure-based drug design. For example, in the study of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), docking studies have revealed the specific amino acid residues that form hydrogen bonds with the inhibitor, as well as the hydrophobic pockets that accommodate different parts of the molecule. nih.gov Such detailed interaction models help in designing new derivatives with improved potency and selectivity. Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-enzyme complex over time, assessing the stability of the predicted binding mode.

Table 2: Illustrative Enzyme Active Site Interactions for Pyrrole Derivatives (Note: This table is a generalized representation based on available data for various pyrrole derivatives and does not represent specific data for this compound)

Derivative Type Enzyme Key Interaction Types Interacting Amino Acids
Pyrrolo[2,3-d]pyrimidine VEGFR-2 Hydrogen bonding, hydrophobic interactions Cys919, Asp1046
Pyrrolomycin Sortase A Covalent and non-covalent interactions Cys184, Arg197

Advanced Spectroscopic and Analytical Characterization in Pyrrolo 3,2 B Pyrrole Research

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of pyrrolo[3,2-b]pyrrole (B15495793) derivatives in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding their physical and electronic properties.

For instance, single-crystal X-ray analysis of a doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrrole derivative revealed a perfectly planar structure for the core, with a 180° N–C–C–N torsion angle. nih.gov The peripheral pyridine (B92270) rings in this specific derivative were found to be twisted by only 5° from the core plane. nih.gov In other derivatives, such as tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), the pyrrolo[3,2-b]pyrrole unit remains planar, but the attached aryl groups are significantly twisted out of this plane, which has important implications for electronic conjugation. nih.gov This structural information is vital for rationalizing the observed photophysical properties and for the design of new materials with tailored characteristics.

Table 1: Crystallographic Data for a Selected Pyrrolo[3,2-b]pyrrole Derivative

Parameter Value
Compound Doubly B/N-doped ladder-type pyrrolo[3,2-b]pyrrole
Crystal System Monoclinic
Space Group P21/c
Pyrrolo[3,2-b]pyrrole Core Perfectly planar
N–C–C–N Torsion Angle 180°
Peripheral Ring Twist Angle 5° (Pyridine rings)

Data sourced from a study on B/N-doped ladder-type pyrrolo[3,2-b]pyrroles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the pyrrolo[3,2-b]pyrrole family, in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of substitution patterns and molecular connectivity.

In the ¹H NMR spectra of 2,3′-bipyrroles, which contain the pyrrole (B145914) moiety, broad singlets corresponding to the NH protons are typically observed between δ 10.23–11.77 and 9.84–10.77 ppm. mdpi.com For N-methyl substituted pyrroles, the methyl protons (N-CH₃) typically appear as a singlet around δ 3.6 ppm. chemicalbook.comchemicalbook.com The protons on the pyrrole ring itself give rise to signals in the aromatic region, with their chemical shifts and coupling constants being highly dependent on the substitution pattern. For example, in 3-acetyl-1-methylpyrrole, the ring protons appear at δ 7.225, 6.57, and 6.54 ppm. chemicalbook.com

¹³C NMR spectra provide complementary information. For instance, in 1-(4-Chlorobenzyl)-1H-pyrrole, carbon signals for the pyrrole ring appear at δ 121.8, 121.2, and 108.7 ppm, while the methylene (B1212753) bridge carbon is observed at δ 52.5 ppm. rsc.org The structures of newly synthesized pyrrolo[3,2-b]pyrrole derivatives are routinely confirmed using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the identity of newly synthesized pyrrolo[3,2-b]pyrrole derivatives. acs.org

The fragmentation of the pyrrole ring, the core component of the title compound, typically proceeds via the loss of small, stable molecules. The mass spectrum of pyrrole itself shows a prominent molecular ion peak (m/z 67) and fragmentation peaks corresponding to the loss of HCN (m/z 40) and C₂H₂ (m/z 41). researchgate.netnist.gov For substituted pyrroles, fragmentation pathways will also involve the cleavage of substituent groups. For example, the analysis of complex biological samples has utilized pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) to identify various pyrrole derivatives, demonstrating the technique's sensitivity. researchgate.net For any new pyrrolo[3,2-b]pyrrole derivative, HRMS provides an exact mass measurement, which is compared to the calculated mass of the expected formula to confirm its composition. rsc.org

Photophysical Characterization Techniques

The investigation of the photophysical properties of pyrrolo[3,2-b]pyrroles is essential for their application in optoelectronic devices, sensors, and bioimaging. A suite of spectroscopic techniques is employed to study their light absorption and emission behavior, as well as the dynamics of their excited states.

Fluorescence spectroscopy provides valuable information on the emission properties of molecules. Key parameters derived from these studies include the fluorescence quantum yield (Φf), which measures the efficiency of the emission process, and the Stokes shift, which is the difference in energy between the absorption and emission maxima.

Derivatives of pyrrolo[3,2-b]pyrrole are known to be highly fluorescent. acs.org For example, certain tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles exhibit strong blue fluorescence with quantum yields often around 0.60 and significant Stokes shifts ranging from 3000 to 5800 cm⁻¹. acs.org The photophysical properties are highly tunable; for instance, a quadrupolar derivative with 4-nitrophenyl substituents shows a remarkable solvatofluorochromic effect, with a quantum yield as high as 0.96 in nonpolar cyclohexane (B81311), which diminishes completely in polar DMSO. nih.govnih.gov This sensitivity to the environment makes them promising as molecular probes. acs.org Other modifications, such as creating B/N-doped ladder-type structures, can shift emission into the deep-red region while maintaining high quantum yields up to 0.90. nih.govrsc.org

Table 2: Photophysical Data for Selected Pyrrolo[3,2-b]pyrrole Derivatives in Toluene

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm-1) Quantum Yield (Φf)
TAPP 6 465 552 3400 0.70
TAPP 7 375 419 2800 0.85
TAPP-BODIPY Donor ~382 ~440 ~3400 0.72

Data compiled from studies on various tetraarylpyrrolo[3,2-b]pyrrole (TAPP) derivatives. nih.govnih.gov

Photoinduced absorption (PIA) spectroscopy is a powerful technique to probe the dynamics of excited states, including the formation and lifetime of transient species like triplets and polarons. In this method, the sample is excited by a pump laser, and the resulting change in absorption is monitored by a second, broad-spectrum probe beam.

PIA studies on pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives, which are structurally related to the pyrrolo[3,2-b]pyrrole core, have revealed the presence of a long-lived, low-energy state. researchgate.net This state was assigned to a triplet state, which provides a significant non-radiative decay pathway for the excited state, explaining the weak luminescence observed in these particular compounds. researchgate.net Understanding the dynamics of excited states, including intersystem crossing to triplet states, is crucial for designing efficient materials for applications like organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.net

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of great interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. The 2PA cross-section (σ₂ₚₐ) is a measure of the efficiency of this process.

Quadrupolar molecules based on the electron-rich pyrrolo[3,2-b]pyrrole core have been shown to exhibit large 2PA cross-sections. nih.govresearchgate.net These large values, typically in the range of 10² to 10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), are observed at wavelengths between 650–800 nm. nih.gov These transitions are often to excited states that are forbidden for one-photon absorption, following different quantum mechanical selection rules. rsc.org For example, a derivative with dicyanovinylidene groups showed a large TPA cross-section of 1300 GM, while π-expanded B/N-doped derivatives have reached values as high as ~2400 GM around 760 nm. nih.govnih.gov

Table 3: Two-Photon Absorption Data for Selected Pyrrolo[3,2-b]pyrrole Derivatives

Derivative Type Peak 2PA Wavelength (nm) Max. 2PA Cross-Section (σ₂ₚₐ, GM)
Dicyanovinylidene Flanked ~720 1050 ± 190
Quadrupolar (Compound 8) ~770 825 ± 160
π-Expanded B/N-Doped ~760 ~2400

Data sourced from various studies on functionalized pyrrolo[3,2-b]pyrroles. nih.govnih.gov

Electrochemical Analysis, e.g., Cyclic Voltammetry for Redox Properties

Electrochemical analysis is a powerful tool for probing the electronic properties of molecules, particularly their ability to be oxidized and reduced. Cyclic voltammetry (CV) is a widely used technique to determine the redox potentials of pyrrolo[3,2-b]pyrrole derivatives, which in turn allows for the estimation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in designing materials for organic electronics, such as organic solar cells and field-effect transistors, as they govern charge injection and transport.

The HOMO and LUMO energy levels can be calculated from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from CV measurements, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. stackexchange.com The HOMO level is related to the oxidation potential, representing the energy required to remove an electron, while the LUMO level is related to the reduction potential, representing the energy gained when an electron is added.

Research on various pyrrolo[3,2-b]pyrrole derivatives, especially those based on the diketopyrrolopyrrole (DPP) core, has demonstrated how chemical modifications can tune these electronic properties. For instance, the introduction of different electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO levels. researchgate.net A study on acceptor-acceptor copolymers based on DPP showed that combining DPP with other electron-accepting units could lead to materials with very deep HOMO and LUMO levels, which is advantageous for certain applications. mdpi.com

Below is a table summarizing the electrochemical properties of several representative pyrrolo[3,2-b]pyrrole-based compounds, illustrating the impact of structural variations on their electronic characteristics.

Compound/PolymerOnset Oxidation Potential (V vs. Fc/Fc⁺)Onset Reduction Potential (V vs. Fc/Fc⁺)HOMO Level (eV)LUMO Level (eV)
P(DPP-DPPeH)0.4-1.1-5.2-3.7
P(DPP-DAP)0.6-0.9-5.4-3.9
P(DPP-BTPBF)0.7-0.7-5.5-4.1
DPP-BZNot SpecifiedNot Specified-5.62-3.51
DPP-ESNot SpecifiedNot Specified-5.65-3.55
DPP-AMNot SpecifiedNot Specified-5.64-3.53

Data sourced from multiple studies for illustrative purposes. mdpi.comresearchgate.net The exact values can vary based on experimental conditions.

The data clearly indicates that by altering the copolymer composition or the substituent groups, the energy levels can be systematically tuned. For example, the copolymers P(DPP-DAP) and P(DPP-BTPBF) exhibit deeper HOMO and LUMO levels compared to the homopolymer P(DPP-DPPeH), which is a direct consequence of the stronger electron-accepting nature of the DAP and BTPBF units. mdpi.com Similarly, small molecule derivatives like DPP-BZ, DPP-ES, and DPP-AM show comparable deep HOMO levels, making them suitable for specific electronic applications. researchgate.net

Thin Film Characterization for Material Science Applications, e.g., GIWAXS

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the materials but also heavily on their solid-state morphology in thin films. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for characterizing the molecular packing, crystallinity, and orientation of pyrrolo[3,2-b]pyrrole derivatives in thin films. mdpi.comscilit.com

GIWAXS provides information on how molecules arrange themselves with respect to the substrate and to each other. Two primary orientations are of interest: "face-on," where the π-conjugated planes are parallel to the substrate, and "edge-on," where they are perpendicular. A "face-on" orientation is often preferred for organic solar cells as it facilitates vertical charge transport, while an "edge-on" orientation is typically beneficial for organic field-effect transistors, promoting lateral charge transport. researchgate.net

Studies on diketopyrrolopyrrole-bithiophene copolymers have shown that the density of bulky side chains can influence the transition from a "edge-on" to a "face-on" orientation. nih.gov The processing conditions, such as the solvent used and annealing temperature, also play a crucial role in determining the final morphology.

For instance, the GIWAXS analysis of thin films of an isoDPP derivative, 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione, revealed a highly crystalline microstructure with a preferred orientation of the molecules relative to the substrate. researchgate.net The observation of a strong (002) diffraction peak along the out-of-plane direction (q_z) indicated that this crystallographic axis is oriented perpendicular to the substrate. researchgate.net In contrast, another derivative in the same study showed no crystalline peaks, indicating a more disordered thin film structure. researchgate.net

The table below presents structural data obtained from GIWAXS analysis for selected pyrrolo[3,2-b]pyrrole-based polymers, highlighting the lamellar packing and π-π stacking distances that are key parameters for charge transport.

PolymerOrientationLamellar Packing Distance (Å)π-π Stacking Distance (Å)
PDPP2TzTFace-on22.43.67
PDPP2TzFBDTMixed/Random~23.0Not specified

Data extracted from a study on DPP-based copolymers. researchgate.net

The data for PDPP2TzT shows a distinct "face-on" orientation with a lamellar packing distance of 22.4 Å, which arises from the alkyl side chains, and a close π-π stacking distance of 3.67 Å, which is favorable for charge transport. researchgate.net The introduction of a different co-monomer in PDPP2TzFBDT disrupts this ordered packing, leading to a more random orientation. researchgate.net These examples underscore the utility of GIWAXS in establishing structure-property relationships for pyrrolo[3,2-b]pyrrole-based materials in thin films.

Investigation of Biological Activities and Molecular Interactions of Pyrrolo 3,2 B Pyrrole Scaffolds

Modulation of Neurotransmitter Systems in Research Models

Research into the neurological effects of pyrrolo[3,2-b]pyrrole (B15495793) derivatives has explored their potential to interact with key neurotransmitter systems. While direct studies on "1-Methyloctahydropyrrolo[3,2-b]pyrrole" are limited in the public domain, the broader class of pyrrole-based compounds has shown activity in this area.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3R can increase the release of these neurotransmitters, leading to enhanced wakefulness and cognitive function. wikipedia.org The pyrrolo[3,4-b]pyrrole scaffold, a structural isomer of the pyrrolo[3,2-b]pyrrole core, has been utilized in the design of potent H3R antagonists. nih.gov A study detailed the design of a series of (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles that exhibited high affinity for the human H3 receptor. nih.gov The mechanism of action for H3R antagonists involves blocking the receptor's constitutive activity, which normally inhibits neurotransmitter release by reducing calcium influx. wikipedia.org By antagonizing this receptor, these compounds effectively disinhibit the release of neurotransmitters. wikipedia.org

It is important to note that while this provides a basis for the potential neurological activity of pyrrole-based scaffolds, specific research on the H3R antagonist mechanisms of "this compound" is not currently available in published literature.

The antagonism of the H3 receptor is known to modulate the release of several key neurotransmitters. As H3 receptors function as both autoreceptors on histaminergic neurons and heteroreceptors on other types of neurons, their blockade can lead to an increase in the synaptic levels of histamine, acetylcholine (B1216132), dopamine (B1211576), and serotonin (B10506). wikipedia.orgnih.gov This modulation is a key reason for the investigation of H3R antagonists in the context of cognitive disorders and other central nervous system conditions. nih.gov For instance, increased levels of histamine in the hypothalamus and acetylcholine in the medial prefrontal cortex have been observed following the administration of H3R antagonists. nih.gov

While the general principle of H3R antagonism suggests that compounds with this activity would modulate these neurotransmitter systems, specific studies detailing the effects of "this compound" on the release of histamine, dopamine, serotonin, and acetylcholine have not been identified.

The potential of H3R antagonists to enhance cognitive function and memory has been a significant area of research. wikipedia.org The increased release of pro-cognitive neurotransmitters like acetylcholine and dopamine is thought to underlie these effects. nih.gov Animal models of cognitive impairment are often used to evaluate the efficacy of new compounds. For example, the novel object recognition test is a common paradigm to assess memory. nih.gov

Research on a related scaffold, 2-phenyl-1H-pyrrole-3-carboxamide, which acts as a serotonin 5-HT6 receptor inverse agonist, has demonstrated procognitive effects in rats. nih.gov Although this involves a different target and a modified pyrrole (B145914) scaffold, it highlights the potential of pyrrole-based structures in developing cognition-enhancing agents. nih.gov Direct evidence from animal models on the effects of "this compound" on cognitive function and memory retention remains to be established through dedicated studies.

Enzymatic Inhibition Studies

The pyrrolo[3,2-b]pyrrole scaffold has been investigated as a platform for the design of enzyme inhibitors, particularly in the context of oncology.

Recent studies have identified the Ten-Eleven Translocation 1 (TET1) protein as a therapeutic target in oncology. researchgate.net TET proteins are iron(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation. researchgate.net A derivative of the pyrrolo[3,2-b]pyrrole scaffold has emerged as a potent inhibitor of the TET1 protein. Specifically, a basic pyrrolo[3,2-b]pyrrole derivative with a hydrazide iron-binding group was found to be a strong inhibitor of TET1. wikipedia.org This inhibitory activity is significant as the dysregulation of TET protein activity is associated with various cancers. researchgate.net

Table 1: Inhibitory Activity of a Pyrrolo[3,2-b]pyrrole Derivative against TET1 Protein

Compound Target Enzyme IC50 (μM)
Basic pyrrolo[3,2-b]pyrrole derivative 1 TET1 Protein 1.33

Data sourced from a study on the targeting of mitochondrial TET1 protein by pyrrolo[3,2-b]pyrrole chelators. wikipedia.org

Molecular docking studies have suggested a strong affinity of this compound for the TET1 protein, with a computed free energy of binding of -11.9 kcal/mol. Further in vitro studies demonstrated that this derivative exhibits potent anticancer activity. wikipedia.org

The pyrrole scaffold is a recurring motif in the development of anticancer drugs that target various enzymes involved in cell proliferation. While direct studies on "this compound" for a broad range of cancer-related enzymes are not extensively documented, the general class of pyrrole derivatives has shown significant promise. For instance, pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in several cancers. nih.gov

The aforementioned TET1-inhibiting pyrrolo[3,2-b]pyrrole derivative also demonstrated potent anticancer activity in vitro, suggesting its interference with cancer cell proliferation pathways. wikipedia.org The study highlighted its exclusive mitochondrial localization, which could be a key aspect of its cytotoxic effects. wikipedia.org Pyrrole-based compounds have been investigated for their ability to inhibit various kinases, disrupt microtubule polymerization, and induce apoptosis, thereby affecting cancer cell proliferation through multiple mechanisms. researchgate.net

Antimicrobial Activity Research

The emergence of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrrole and its fused heterocyclic derivatives have been a subject of interest in this area.

Pyrrole-containing compounds, including naturally occurring and synthetic derivatives, have demonstrated a wide range of biological activities, including antibacterial effects. nih.gov For instance, certain pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. nih.gov While direct studies on the antibacterial efficacy of this compound are limited, the general class of pyrrole derivatives has shown promise. A study on a series of substituted pyrroles and their fused pyrimidine (B1678525) and triazine forms revealed that some of these compounds inhibited the growth of important human pathogens. nih.gov

Similar to their antibacterial properties, pyrrole derivatives have also been investigated for their antifungal potential. The natural products pyrrolnitrin (B93353) and fludioxonil, which contain a pyrrole ring, are known for their broad-spectrum antifungal activities. nih.gov Research on synthetic pyrrole derivatives has also yielded compounds with significant antifungal effects. A study on substituted pyrroles showed notable activity against yeast (Candida albicans) and filamentous fungi (Aspergillus fumigatus and Fusarium oxysporum). nih.gov The antifungal efficacy of this compound itself remains to be specifically determined.

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial therapies. While research on quorum sensing inhibition by pyrrolo[3,2-b]pyrrole scaffolds is not extensive, studies on related pyrrolidone and pyrone derivatives have shown inhibitory activity against the quorum sensing system of Pseudomonas aeruginosa. nih.govnih.gov These inhibitors have been shown to down-regulate the expression of genes associated with virulence and reduce the production of pyocyanin (B1662382) and protease activity. nih.govnih.gov The potential for this compound to act as a quorum sensing inhibitor is an area for future investigation.

DNA/RNA Interaction Studies

The interaction of small molecules with DNA and RNA can have significant biological consequences and is a key mechanism for many therapeutic agents.

The ability of pyrrole-containing compounds to interact with DNA has been documented in various contexts. For example, certain pyrrolizidine (B1209537) alkaloids, which contain a pyrrole metabolite, can form adducts with DNA. nih.gov In the field of drug design, pyrrolo[2,3-b]pyridine analogues have been synthesized and shown to intercalate with calf thymus DNA, which may contribute to their antiproliferative activity. While these studies highlight the potential of the pyrrole scaffold to interact with DNA, specific investigations into the DNA sequence binding properties of this compound have not been reported. The nature and sequence specificity of such potential interactions would require dedicated biophysical studies.

Emerging Research Directions and Advanced Applications of Pyrrolo 3,2 B Pyrrole Derivatives

Optoelectronic Materials Development

The field of organic optoelectronics has benefited significantly from the integration of compounds with desirable photophysical and electronic characteristics. acs.org Derivatives of pyrrolo[3,2-b]pyrrole (B15495793), particularly 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), have emerged as a promising class of materials due to their straightforward synthesis and tunable properties. acs.orgnih.gov A multicomponent reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione provides accessible, gram-scale synthesis of TAPPs, enabling broad exploration of their potential. acs.org

Design of Highly Fluorescent Dyes and Pigments

The pyrrolo[3,2-b]pyrrole core is an excellent foundation for creating novel fluorescent dyes and pigments due to its electron-rich nature. researchgate.net Researchers have successfully designed and synthesized a wide array of derivatives with tailored photophysical properties.

Key characteristics of TAPP-based dyes include:

Broad absorption bands, typically in the 300–450 nm range. acs.org

Strong fluorescence, often in the violet-blue to blue region, with quantum yields commonly around 60%. acs.org

Significant Stokes shifts (the difference between absorption and emission maxima), ranging from 3000 to 5800 cm⁻¹, which is beneficial for minimizing reabsorption in optical applications. acs.org

Solid-state emission, a crucial property for use in devices. acs.org

By strategically modifying the peripheral aryl groups and extending the π-conjugation, researchers can shift the emission to longer wavelengths. For instance, doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles have been developed that exhibit strong absorption in the 500-600 nm range and efficient orange to deep-red fluorescence (520–670 nm), with fluorescence quantum yields reaching as high as 0.90. rsc.orgnih.gov These modifications can also enhance other properties like two-photon absorption (2PA), with cross-section values reaching up to 2400 GM in some π-extended derivatives. rsc.orgnih.gov

Table 1: Photophysical Properties of Selected Pyrrolo[3,2-b]pyrrole Derivatives

Derivative TypeAbsorption Maxima (λabs)Emission Maxima (λem)Fluorescence Quantum Yield (Φfl)Key FeaturesSource
1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles (TAPPs)~300-450 nmViolet-Blue / Blue~0.60Large Stokes shift (3000-5800 cm⁻¹), solid-state emission. acs.org
B/N-Doped Ladder-Type (π-Extended)500-600 nm520-670 nm (Orange to Deep-Red)Up to 0.90High molar extinction coefficients (>100,000 M⁻¹cm⁻¹), high 2PA cross-sections (~2400 GM). rsc.orgnih.gov
Nitro-substituted TAPPs--Up to 0.96 (in nonpolar solvents)Fluorescence is highly dependent on solvent polarity and can be quenched in polar media. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs)

The pyrrolo[3,2-b]pyrrole moiety has been identified as a promising electron-donating group for developing materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net Its derivatives are being explored for use in the emissive layers of these devices. nih.govacs.org For example, a novel red fluorophore, BTZPP, was synthesized by combining the electron-donating pyrrolo[3,2-b]pyrrole core with a strong electron-withdrawing 2,1,3-benzothiadiazole (B189464) group. researchgate.net A solution-processed red-emitting OLED using BTZPP demonstrated encouraging performance with an external quantum efficiency of up to 3.4%. researchgate.net

In another approach, copolymers based on dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a related fused-ring system, have been prepared and used as the emissive layers in initial LED devices. acs.org These materials are processable and exhibit high fluorescence, making them suitable for OLED applications. acs.org

Research into Organic Solar Cells and Dye-Sensitized Solar Cells

Researchers have also designed tilde-shaped acceptor molecules based on the pyrrolo[3,2-b]pyrrole core for use in organic solar cells. bohrium.comresearchgate.net Theoretical studies on these novel materials predict excellent optoelectronic properties, such as high light-harvesting efficiency and deep HOMO levels, which are advantageous for device performance. bohrium.comresearchgate.net For example, a designed molecule, RK4, showed a theoretical maximum absorption at 783.47 nm and a low optical band gap of 0.87 eV, indicating its potential for high-efficiency solar cells. bohrium.comresearchgate.net Furthermore, derivatives of the related dithieno[3,2-b:2′,3′-d]pyrrole (DTP) have been successfully used as hole transport materials in perovskite solar cells, achieving efficiencies over 18%. rsc.orgrsc.org

Table 2: Performance of Pyrrolo[3,2-b]pyrrole Derivatives in Solar Cells

Derivative TypeSolar Cell TypeRoleKey Finding / Performance MetricSource
Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (A-D-A)Organic Solar Cell (BHJ-OSC)Electron DonorOpen-circuit voltage (VOC) of 0.99 V. scilit.comnih.gov
1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5-dione CopolymersOrganic Photovoltaic (OPV)Donor PolymerPower Conversion Efficiency (PCE) of 1.42%. koreascience.kr
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) basedPerovskite Solar CellHole Transport MaterialDevice efficiency over 18%. rsc.org

Exploration in Resistive Memory Devices

The diverse applications of tetraarylpyrrolo[3,2-b]pyrrole (TAPP) dyes extend to the development of resistive memory devices. nih.gov While this area of research is still emerging, the unique electronic properties and synthetic accessibility of the TAPP scaffold make it a material of interest for next-generation electronic components.

Advanced Sensing and Imaging Probes

The strong and tunable fluorescence of pyrrolo[3,2-b]pyrrole derivatives makes them highly suitable for creating advanced chemical sensors and biological imaging probes. nih.gov

Development of Environment-Sensitive Fluorescent Probes based on Solvatofluorochromism

A particularly important feature of many pyrrolo[3,2-b]pyrrole derivatives is their solvatofluorochromism—the pronounced change in their fluorescence color and intensity in response to the polarity of their environment. acs.org This property is critical for their use as environment-sensitive probes. acs.org

For instance, introducing electron-withdrawing nitro groups to the TAPP structure can induce a very strong solvatofluorochromic effect. researchgate.net One such derivative exhibited a fluorescence quantum yield of 0.96 in nonpolar cyclohexane (B81311), while its fluorescence was completely quenched in the highly polar solvent DMSO. researchgate.net This on/off switching behavior is highly desirable for sensing applications.

The mechanism behind this effect often involves a change in the geometry and electronic distribution of the molecule upon excitation. acs.org In some symmetric compounds, the nitroaryl groups can cause a spontaneous breaking of inversion symmetry in the excited state, leading to significant solvatofluorochromism. nih.gov The degree of this effect can be tuned by controlling the dihedral angle between the nitrophenyl group and the core pyrrolo[3,2-b]pyrrole structure. nih.gov In another example, a hybrid molecule combining an electron-deficient diketopyrrolopyrrole (DPP) with an electron-rich pyrrolopyrrole (PP) displayed bidirectional solvatofluorochromism, where the fluorescence first shifts to longer wavelengths and then back to shorter wavelengths as solvent polarity increases. acs.org This complex response provides a multimodal sensitivity to the solvation environment. acs.org

Viscosity Sensing via FRET-Based Mechanisms

The viscosity of cellular microenvironments is a critical parameter that reflects the physiological state of cells, with alterations often associated with various diseases. Consequently, the development of molecular probes capable of reporting on local viscosity is of significant interest. Pyrrolo[3,2-b]pyrrole derivatives have been ingeniously incorporated into Förster Resonance Energy Transfer (FRET)-based molecular rotors for this purpose.

A notable example involves the design of dyad molecules where a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) unit acts as the energy donor and a boron-dipyrromethene (BODIPY) dye serves as the acceptor. nih.govresearchgate.netnih.govfrontiersin.org In these systems, the TAPP and BODIPY moieties are connected by a phenylethynyl linker that allows for the free rotation of the BODIPY unit in low-viscosity environments. nih.govresearchgate.net This rotation provides a non-radiative decay pathway for the excited state of the BODIPY acceptor, leading to quenched fluorescence. However, in more viscous media, this rotation is restricted, which in turn enhances the fluorescence emission from the BODIPY moiety. nih.govresearchgate.net This "off-on" switching mechanism allows for the sensitive detection of viscosity changes.

Spectroscopic studies of these TAPP-BODIPY dyads have demonstrated highly efficient energy transfer (over 99%) from the donor to the acceptor upon excitation of the TAPP moiety. nih.govresearchgate.netnih.gov The relationship between fluorescence intensity and viscosity has been shown to follow the Förster-Hoffmann equation, providing a quantitative measure of the medium's viscosity. nih.govresearchgate.netfrontiersin.org These FRET-based viscosity sensors, with their large pseudo-Stokes shifts, hold considerable promise for applications in advanced chemo-bio sensing and imaging. nih.govresearchgate.netnih.govfrontiersin.org

Table 1: Photophysical Properties of a TAPP-BODIPY Dyad for Viscosity Sensing

Compound Donor Moiety Acceptor Moiety Energy Transfer Efficiency (ETE) Emission Behavior in Low Viscosity Emission Behavior in High Viscosity
Dyad 5 Tetraarylpyrrolo[3,2-b]pyrrole (TAPP) Boron-dipyrromethene (BODIPY) >99% Non-fluorescent Greenish-yellow fluorescence

Photochromic Sensors for Chemical Analysis, e.g., Halocarbons

The detection of volatile organic compounds, particularly halogenated hydrocarbons (halocarbons), is crucial due to their environmental and health impacts. Pyrrolo[3,2-b]pyrrole derivatives have been successfully employed as photochromic sensors for the naked-eye detection of these analytes.

One such sensor is 2,5-bis(triphenylamine)-substituted N,N′-diphenylpyrrolo-[3,2-b]pyrrole, which exhibits a dramatic photochromic change in the presence of halocarbons. researchgate.netacs.orgnih.gov Upon photoirradiation, a significant color change is observed, enabling visual detection of halocarbons at concentrations as low as 10⁻⁴ to 10⁻⁵ M. researchgate.netacs.orgnih.gov This sensing mechanism has been applied to the detection of chloroform (B151607) in water, and a disposable paper test cartridge has been developed for rapid, on-site analysis. researchgate.netacs.orgnih.gov

The photochromic response varies with different halocarbons. For instance, irradiation of the sensor in the presence of chlorinated compounds like carbon tetrachloride (CCl₄), chloroform (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂) results in absorption bands below 570 nm. In contrast, brominated compounds such as bromoform (B151600) (CHBr₃) and 1,2-dibromoethane (B42909) (BrCH₂CH₂Br) lead to broader and red-shifted absorption bands between 550 and 615 nm. researchgate.net This differential response provides a basis for not only detecting but also potentially distinguishing between different types of halocarbons.

Table 2: Performance of a Pyrrolo[3,2-b]pyrrole-based Photochromic Sensor for Halocarbons

Analyte Detection Limit (in CH₃CN) Method of Detection Key Feature
Halocarbons 10⁻⁴–10⁻⁵ M (1–10 ppm) Naked-eye, UV-Vis Spectroscopy Dramatic color change upon photoirradiation
Chloroform (in water) ppm levels Naked-eye (paper test cartridge) On-site detection in seconds

Imaging of Cellular Components, e.g., Mitochondrial Localization

The intrinsic fluorescence of many pyrrolo[3,2-b]pyrrole derivatives makes them excellent candidates for bioimaging applications. Their utility has been demonstrated in the imaging of cellular components, with a particular focus on mitochondria.

Certain pyrrolo[3,2-b]pyrrole derivatives have been shown to exhibit exclusive mitochondrial localization. researchgate.netresearchgate.net For example, a tetraaryl pyrrolo[3,2-b]pyrrole dihydrazide derivative not only acts as a potent inhibitor of the mitochondrial TET1 protein but also localizes specifically within the mitochondria, as confirmed by a high Pearson's correlation coefficient of 0.92 with a mitochondrial tracker. researchgate.netresearchgate.net The proposed mechanism for this mitochondrial uptake involves the chelation of Fe(II) ions, with the resulting cationic complex being transported into the mitochondria. researchgate.net

Furthermore, water-soluble, quadrupolar (A-π-D-π-A) pyrrolo[3,2-b]pyrrole dyes have been synthesized and utilized for fluorescence imaging of cells using both confocal and two-photon microscopy. nih.gov The design of these dyes, which can prevent fluorescence quenching in the aggregate state, is crucial for their application as bioimaging agents. nih.gov These findings underscore the potential of pyrrolo[3,2-b]pyrrole derivatives as versatile scaffolds for developing targeted probes for cellular imaging.

Table 3: Cellular Imaging Applications of Pyrrolo[3,2-b]pyrrole Derivatives

Derivative Type Application Key Finding
Tetraaryl pyrrolo[3,2-b]pyrrole dihydrazide Mitochondrial imaging and TET1 protein inhibition Exclusive mitochondrial localization (Pearson's coefficient = 0.92)
Water-soluble quadrupolar pyrrolo[3,2-b]pyrroles Confocal and two-photon microscopy Potential as bioimaging agents due to strong fluorescence and water solubility

Advanced Materials and Nanotechnology

The unique structural and electronic properties of pyrrolo[3,2-b]pyrrole derivatives make them valuable building blocks for the construction of advanced materials with applications in nanotechnology.

Integration into Metal-Organic Frameworks (MOFs)

The incorporation of functional organic molecules into metal-organic frameworks (MOFs) is a promising strategy for creating materials with tailored properties. While the application of pyrrolo[3,2-b]pyrroles in MOFs is an emerging area, related research points to their potential. For instance, nitrile-functionalized pyrrolo[3,2-b]pyrrole units have been used to construct a covalent triazine framework. ustc.edu.cn When combined with spherical carbon nanostructures, this material exhibits a three-dimensional organization of pores and a high specific capacitance, making it a promising candidate for supercapacitor electrodes. ustc.edu.cn This demonstrates the feasibility of using the pyrrolo[3,2-b]pyrrole scaffold to create organized, porous materials with enhanced electrochemical properties.

Exploration in Polymeric and Supramolecular Assemblies

Pyrrolo[3,2-b]pyrrole derivatives have been extensively explored as building blocks for conjugated polymers. Their synthetic accessibility allows for the creation of polymers with tunable optoelectronic properties. For example, azomethine-containing copolymers have been synthesized through a benign acid-catalyzed polycondensation of a dialdehyde-functionalized dihydropyrrolopyrrole with a comonomer. frontiersin.org

The diversification of the aromatic units attached to the periphery of the pyrrolo[3,2-b]pyrrole monomer has been shown to be an effective strategy for tailoring the properties of the resulting polymers. Furthermore, the inherent reactivity of the pyrrolo[3,2-b]pyrrole core has been exploited in the synthesis of ladder-type heterocycles. rsc.org In the realm of supramolecular chemistry, V-shaped pyrrole-based molecular assemblies have been shown to form coordination oligomers that self-assemble into submicrometer-scale spherical objects. nih.gov

Rational Design Principles for Structure-Activity Relationships

The development of functional pyrrolo[3,2-b]pyrrole derivatives is guided by rational design principles that correlate their chemical structure with their observed activity and properties. The versatility of the multicomponent synthesis of tetraarylpyrrolo[3,2-b]pyrroles allows for the introduction of a wide variety of substituents, enabling the fine-tuning of their electronic and photophysical characteristics. nih.gov

For instance, in the context of photochromic sensors, the presence of electron-donating triphenylamine (B166846) groups on the pyrrolo[3,2-b]pyrrole core is crucial for the observed photochromic behavior with halocarbons. researchgate.netacs.orgnih.gov In the case of FRET-based viscosity sensors, the selection of the TAPP donor and BODIPY acceptor is based on the overlap of the donor's emission and the acceptor's absorption spectra, a key principle in FRET system design. nih.govresearchgate.netnih.gov

For cellular imaging applications, the introduction of water-solubilizing groups and the creation of quadrupolar A-π-D-π-A structures are rational design strategies to enhance biocompatibility and imaging performance. nih.gov In the development of anticancer agents, the structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives has been studied, revealing that modifications to the substituents on the pyrrole (B145914) and pyrimidine (B1678525) rings significantly impact their cytotoxic effects and kinase inhibitory activity. nih.gov For example, in a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', compounds with specific halogen substitutions demonstrated notable cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov

Table 4: Structure-Activity Relationship of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound R Group HepG2 IC₅₀ (µM) HeLa IC₅₀ (µM) MDA-MB-231 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
5e 2-Cl 29.12 ± 2.5 52.96 ± 2.9 48.15 ± 2.6 55.33 ± 3.1
5h 2-F 33.20 ± 2.4 49.88 ± 2.8 45.25 ± 2.5 52.44 ± 2.9
5k 3,4-di-Cl 41.54 ± 2.6 57.82 ± 3.1 51.44 ± 2.8 59.07 ± 3.5
5l 2-OH, 5-Br 36.30 ± 2.6 46.07 ± 2.4 41.32 ± 2.4 47.06 ± 2.5

Impact of Substituent Effects on Photophysical and Biological Properties

The introduction of substituents to the pyrrolo[3,2-b]pyrrole core is a primary strategy for modulating its chemical and physical characteristics. While extensive research has been conducted on the photophysical properties of aromatic tetraarylpyrrolo[3,2-b]pyrroles, the principles of substituent effects can be extrapolated to understand the potential modifications of the octahydro- framework for biological applications.

Photophysical Properties:

Research on aromatic pyrrolo[3,2-b]pyrrole derivatives has demonstrated that substituents dramatically influence their electronic and optical properties. acs.org For instance, the strategic placement of electron-donating and electron-withdrawing groups can create quadrupolar molecules with large two-photon absorption cross-sections, a property valuable in bioimaging and photodynamic therapy. nih.gov The nature and position of aryl or heterocyclic substituents on the pyrrolo[3,2-b]pyrrole core affect key photophysical parameters:

Absorption and Emission: Extending the π-conjugation by adding substituents like phenyl or thiophene (B33073) rings typically results in a bathochromic (red) shift in both absorption and emission spectra. acs.orgresearchgate.net

Fluorescence Quantum Yield: The efficiency of light emission is highly dependent on the molecular structure. Some derivatives exhibit strong fluorescence, while others are weakly luminescent due to non-radiative decay pathways. nih.govresearchgate.net For example, 2,5-bis(4-nitrophenyl)-1,4-bis(4-octylphenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole shows strong fluorescence and significant solvatofluorochromism. nih.gov

Stokes Shift: This is the difference between the maximum wavelengths of absorption and emission. Large Stokes shifts are desirable for applications like fluorescence microscopy to minimize self-absorption. Substituents with multiple biaryl linkages can induce large Stokes shifts. researchgate.net

These findings on aromatic systems suggest that while the saturated octahydropyrrolo[3,2-b]pyrrole (B8808959) core of 1-methyloctahydropyrrolo[3,2-b]pyrrole is not inherently chromophoric, its functionalization with appropriate substituents could unlock novel photophysical behaviors.

Biological Properties:

The biological activity of pyrrole-containing heterocycles is well-documented, with applications ranging from anticancer to antimicrobial agents. mdpi.comnih.govmdpi.com The introduction of specific functional groups to the octahydropyrrolo[3,2-b]pyrrole scaffold is a key strategy for developing new therapeutic agents. Bicyclic amino acids, for instance, are crucial building blocks for creating peptidomimetics and other biologically active molecules. nih.gov

Studies on related pyrrole derivatives have shown that substituents can confer significant cytotoxicity against various cancer cell lines. mdpi.com For example, certain thieno[3,2-b]pyrrole derivatives have been investigated as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer metabolism. nih.gov The nature and position of substituents on the heterocyclic core are critical for both potency and selectivity.

Table 1: Impact of Substituents on Photophysical Properties of Selected Pyrrolo[3,2-b]pyrrole Derivatives
Compound DerivativeSubstituentsKey Photophysical PropertyResearch FindingReference
1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrrolesAromatic aldehydes and aminesStrong blue fluorescence, large Stokes shiftsExhibits typical fluorescence quantum yields of ~60% and Stokes shifts between 3000-5800 cm⁻¹. acs.org
Pyrrolo[3,2-b]pyrrole-1,4-dionesPhenyl and thiophene ringsWeak luminescencePredicted to have optically forbidden S1 to S0 transitions, leading to low radiative rates. researchgate.net
Quadrupolar Pyrrolo[3,2-b]pyrrolesElectron-donating and -accepting groupsLarge two-photon absorption (2PA)2PA cross-section values can reach ~10²–10³ GM, useful for bioimaging. nih.gov
Bis-nitro-tetraaryl-pyrrolo[3,2-b]pyrrolesNitro groups on phenyl substituentsStrong solvatofluorochromismFluorescence properties are strongly affected by the position of nitro groups and solvent polarity. nih.gov
Table 2: Biological Activity of Related Pyrrole Heterocycles
Compound ClassSubstituentsBiological Target/ActivityKey FindingReference
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones4-substituted 6-methylAntidiabeticEffectively reduces blood glucose levels by stimulating glucose uptake. nih.gov
Thieno[3,2-b]pyrrole[3,2-d]pyridazinonesVarious substitutions on the scaffoldAnticancer (PKM2 activation)Identified as a new chemotype for the activation of the tumor-specific PKM2 enzyme. nih.gov
Multi-substituted PyrrolesVaries (synthesis via [3+2] cycloaddition)General BioactivityMany derivatives show antibacterial, antifungal, anti-inflammatory, and anticancer activities. mdpi.com
Furo[3,2-b]pyrrole derivativesVariesAntibacterialDemonstrates potential as building blocks for new antibacterial agents. researchgate.net

Stereochemical Influence on Molecular Recognition and Activity

The three-dimensional arrangement of atoms in a molecule is paramount for its interaction with biological targets. For the octahydropyrrolo[3,2-b]pyrrole system, which contains multiple chiral centers, stereochemistry is a critical determinant of its biological function.

The synthesis of specific stereoisomers of related bicyclic systems is an active area of research. For example, the intramolecular azomethine ylide cycloaddition reaction has been used to produce cis-fused octahydropyrrolo[3,4-b]pyrroles with high stereoselectivity. capes.gov.br This control over the stereochemical outcome is essential for developing compounds that can precisely fit into the binding sites of proteins and other macromolecules.

In the context of aeruginosins, a class of natural products that inhibit serine proteases, the stereochemistry of the bicyclic core is known to be crucial for their inhibitory activity. nih.gov This highlights the principle that different stereoisomers of a molecule can have vastly different, or even opposing, biological effects. Therefore, understanding and controlling the stereochemistry of this compound and its derivatives is fundamental to harnessing their potential for molecular recognition and as bioactive agents.

Future Perspectives and Unexplored Research Avenues for Octahydropyrrolo[3,2-b]pyrrole Systems

The field of octahydropyrrolo[3,2-b]pyrrole research is ripe with opportunity. While much of the focus has been on the aromatic pyrrolo[3,2-b]pyrrole core for optoelectronic applications, the saturated system holds significant, largely untapped potential.

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Creating efficient and stereoselective synthetic routes to access a wide variety of substituted octahydropyrrolo[3,2-b]pyrrole derivatives is a primary goal. acs.orgmdpi.com This will enable the systematic exploration of structure-activity relationships.

Medicinal Chemistry Applications: The scaffold's rigid, bicyclic nature makes it an attractive starting point for designing conformationally constrained peptidomimetics. nih.gov These could target a range of diseases, including cancer, viral infections, and neurological disorders. nih.gov

Asymmetric Catalysis: Chiral derivatives of octahydropyrrolo[3,2-b]pyrrole could be explored as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high enantiomeric purity.

Advanced Materials: While the saturated core is not inherently fluorescent, its functionalization with fluorophores could lead to new types of sensors and bioimaging agents. kaist.ac.kr For instance, incorporating the octahydropyrrolo[3,2-b]pyrrole scaffold into larger molecular architectures, similar to how tetraarylpyrrolo[3,2-b]pyrrole has been used to create FRET-based viscosity sensors, could lead to novel materials with unique properties. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyloctahydropyrrolo[3,2-b]pyrrole and its derivatives?

  • Methodological Answer : A two-step synthesis involving direct (hetero)arylation polymerization is widely used for pyrrolo[3,2-b]pyrrole derivatives. For example, Pd(OAc)₂ and PCy₃·HBF₄ catalysts enable efficient coupling of electron-rich heterocyclic cores with donor/acceptor units . Structural confirmation requires X-ray crystallography (e.g., using SHELXTL software) to resolve bicyclic conformations and symmetry codes .

Q. How can structural ambiguities in pyrrolo[3,2-b]pyrrole derivatives be resolved?

  • Methodological Answer : X-ray crystallography remains the gold standard. For instance, Acta Crystallographica reports use symmetry codes (e.g., x=1, y=1, z=1) to confirm bond angles and torsional strain in bicyclic systems . Computational tools like PLATON or Mercury can validate experimental data against theoretical models .

Q. What techniques characterize photophysical properties like absorption and fluorescence?

  • Methodological Answer : UV-Vis spectroscopy and fluorescence quantum yield measurements (e.g., integrating sphere methods) are critical. Asymmetric 1,4-dihydropyrrolo[3,2-b]pyrroles show solvatofluorochromism, with λₐb shifts up to 38 nm depending on substituent position (e.g., 5-p-diethylaminophenyl vs. 6-p-diethylaminophenyl groups) . Time-resolved fluorescence can quantify intramolecular charge transfer efficiency .

Advanced Research Questions

Q. How do electrochemical properties inform the electron-rich nature of pyrrolo[3,2-b]pyrrole cores?

  • Methodological Answer : Cyclic voltammetry reveals HOMO levels (~−5.35 eV) and reversible oxidation steps. For example, diphenylpyrrolo[3,2-b]pyrrole derivatives undergo di(radical cation) formation, confirming stability in electron-rich environments despite B–N dative bonds . Correlate with DFT calculations to map orbital distributions .

Q. What computational methods predict two-photon absorption (2PA) cross-sections in these systems?

  • Methodological Answer : TD-DFT calculations quantitatively reproduce 2PA trends. Quadrupolar derivatives with nitrophenyl substituents exhibit σ₂PA ~10²–10³ GM (Goeppert-Mayer units) at 650–700 nm. Planarity optimization (e.g., removing N-substituents) further enhances σ₂PA . Gaussian or ORCA software suites are recommended for modeling .

Q. How do pyrrolo[3,2-b]pyrrole derivatives perform in optoelectronic applications like organic solar cells?

  • Methodological Answer : Donor-acceptor polymers incorporating dithieno[3,2-b]pyrrole units achieve PCEs up to 9.7% in Sb₂(S,Se)₃ solar cells. Key factors include interfacial passivation (via XPS analysis) and HOMO alignment with electrode work functions . Device optimization requires grazing-incidence XRD to assess polymer crystallinity .

Q. What strategies address contradictions in solvatochromic behavior across derivatives?

  • Methodological Answer : Solvent polarity studies (e.g., Lippert-Mataga plots) reconcile discrepancies. For instance, nitrophenyl-substituted derivatives show fluorescence quantum yields of 0.96 in cyclohexane but quenching in DMSO due to polarity-dependent charge transfer . Control experiments with inert substituents (e.g., methyl groups) isolate solvent effects .

Methodological Notes

  • Synthesis : Prioritize direct arylation over traditional cross-coupling to minimize side products .
  • Characterization : Combine X-ray crystallography with NMR (e.g., ¹H/¹³C, DEPT) for stereochemical assignments .
  • Computational Modeling : Use B3LYP/6-31G(d) basis sets for TD-DFT to balance accuracy and computational cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.